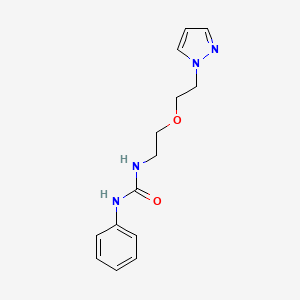
1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the ethoxyethyl group, and the phenylurea group. The pyrazole ring, in particular, is known to participate in various chemical reactions .Scientific Research Applications
Synthesis and Characterization
1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea and its derivatives have been widely researched in the field of chemistry, particularly in synthesis and structural characterization. One study outlined the synthesis of a series of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives and examined their structural properties through various spectroscopic techniques and crystal structure analyses. The research aimed to distinguish isomeric intermediates and explore their potential biological applications, particularly in suppressing lung cancer cell growth (Zheng et al., 2010). Moreover, another study focused on providing X-ray powder diffraction data for a specific intermediate compound crucial in the synthesis of the anticoagulant apixaban, highlighting the importance of such compounds in medicinal chemistry (Wang et al., 2017).
Applications in Cancer Research
The derivatives of this compound have been implicated in cancer research, primarily through the synthesis of novel compounds with potential therapeutic applications. For instance, a novel derivative was synthesized and showed potential in suppressing A549 lung cancer cell growth, thereby indicating its possible use as a therapeutic agent (Zheng et al., 2010).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of this compound derivatives with biological targets, crucial for understanding the therapeutic potential of these compounds. For instance, certain pyrazole and triazole derivatives, which are structurally related to the compound , have been studied for their ability to interact with various biological targets, indicating the versatility and potential biological relevance of such compounds (Fedotov et al., 2022).
Antimicrobial and Antioxidant Properties
Some derivatives of the compound have been evaluated for their antimicrobial and antioxidant activities. These studies are significant as they pave the way for the potential use of these compounds in treating infections and for their protective effects against oxidative stress. One such study evaluated a series of synthesized new tetra substituted pyrazolines for their antibacterial, antifungal, and antioxidant activities, illustrating the multifunctional applications of these compounds in medicinal chemistry (Govindaraju et al., 2012).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a pyrazole ring have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
1-phenyl-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-14(17-13-5-2-1-3-6-13)15-8-11-20-12-10-18-9-4-7-16-18/h1-7,9H,8,10-12H2,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQYDAKQNMZJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

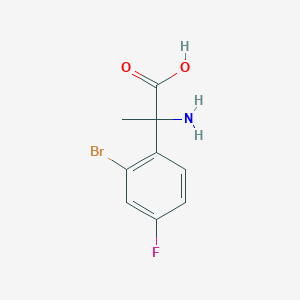
![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)
![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)
![2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2626113.png)
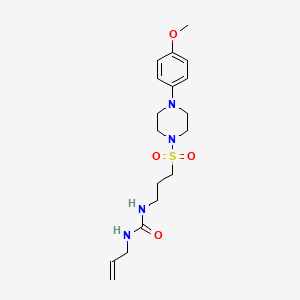
![4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2626115.png)
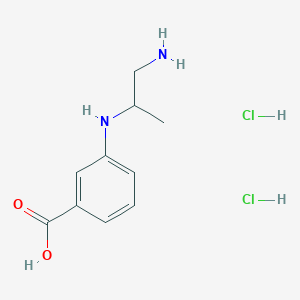

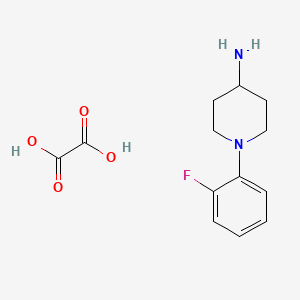

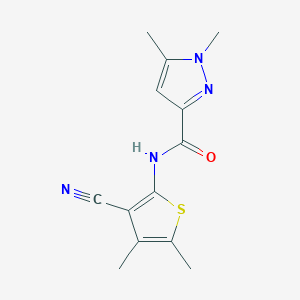
![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)
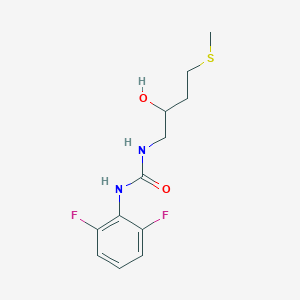
![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)